molecular formula C10H8INO B12822316 1-(6-Iodo-1H-indol-2-yl)ethanone

1-(6-Iodo-1H-indol-2-yl)ethanone

Cat. No.: B12822316
M. Wt: 285.08 g/mol
InChI Key: WUCGWVTVJBYNRA-UHFFFAOYSA-N
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Description

1-(6-Iodo-1H-indol-2-yl)ethanone is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features an iodine atom at the 6th position of the indole ring and an ethanone group at the 2nd position. The presence of iodine makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-(6-Iodo-1H-indol-2-yl)ethanone typically involves the iodination of an indole precursor followed by the introduction of the ethanone group. One common method starts with 6-iodoindole, which can be synthesized through the iodination of indole using iodine and an oxidizing agent such as potassium iodate. The resulting 6-iodoindole is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the ethanone group at the 2nd position .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(6-Iodo-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the reagents and conditions used.

Scientific Research Applications

1-(6-Iodo-1H-indol-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Iodo-1H-indol-2-yl)ethanone and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. For example, some derivatives inhibit enzymes involved in inflammation by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

1-(6-Iodo-1H-indol-2-yl)ethanone can be compared with other indole derivatives, such as:

    1-(1H-indol-3-yl)ethanone: Lacks the iodine atom, making it less reactive in substitution reactions.

    1-(5-Bromo-1H-indol-2-yl)ethanone: Similar structure but with a bromine atom, which has different reactivity and biological properties.

    1-(6-Chloro-1H-indol-2-yl)ethanone:

Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

1-(6-iodo-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H8INO/c1-6(13)9-4-7-2-3-8(11)5-10(7)12-9/h2-5,12H,1H3

InChI Key

WUCGWVTVJBYNRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=C(C=C2)I

Origin of Product

United States

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